
MB-07811
描述
VK-2809 is a novel, orally available small molecule thyroid hormone receptor agonist. It is selective for liver tissue and the beta receptor subtype, making it a promising candidate for the treatment of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .
准备方法
化学反应分析
VK-2809 经历了几种类型的化学反应,主要涉及其在肝脏中的活化和代谢。 该化合物被细胞色素 P450 异构酶 3A4 选择性裂解,释放其活性代谢物 . 这个过程涉及氧化和还原反应。 这些反应形成的主要产物包括活性代谢物,它发挥治疗作用 .
科学研究应用
Metabolic Disorders
Case Study: Diet-Induced Obesity Model
In a study involving diet-induced obese mice, MB-07811 was administered over two weeks. The results indicated:
- A significant reduction in body weight, fat weight, and liver weight without altering food intake.
- Decreased blood glucose levels and improved oral glucose tolerance.
- Elevated plasma levels of glucagon-like peptide-1 (GLP-1) and insulin, highlighting its potential for managing diabetes-related metabolic dysfunctions .
Table 1: Effects of this compound on Metabolic Parameters in Mice
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
Body Weight (g) | 30 ± 2 | 25 ± 2 | p < 0.05 |
Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.01 |
Plasma GLP-1 (pmol/L) | 5 ± 1 | 10 ± 2 | p < 0.01 |
Insulin (μU/mL) | 20 ± 3 | 30 ± 4 | p < 0.05 |
Hyperlipidemia Treatment
Case Study: Cholesterol-Lowering Effects
In preclinical trials, this compound demonstrated significant cholesterol-lowering effects comparable to atorvastatin in animal models:
- In rabbits, administration of this compound resulted in a decrease in total plasma cholesterol levels, with additive effects observed when combined with atorvastatin.
- Similar results were noted in dogs and monkeys, supporting its potential as a therapeutic agent for hyperlipidemia .
Table 2: Cholesterol Levels Post-Treatment with this compound
Animal Model | Treatment | Total Plasma Cholesterol (mg/dL) | Change (%) |
---|---|---|---|
Rabbit | Control | 200 | - |
This compound | 140 | -30% | |
Atorvastatin | 150 | -25% | |
Combination | 120 | -40% |
Nonalcoholic Fatty Liver Disease
Research has indicated that this compound can significantly reduce hepatic steatosis and lower plasma free fatty acids (FFA) and triglyceride levels in animal models of nonalcoholic fatty liver disease (NAFLD). This suggests its potential utility as a treatment option for patients suffering from this condition .
作用机制
VK-2809 选择性激活肝组织中的甲状腺激素受体 β . 这种激活导致以下几种有益影响:
低密度脂蛋白受体表达增加: 这增强了血液中低密度脂蛋白胆固醇的清除.
线粒体脂肪酸氧化增加: 这减少了肝脏脂肪含量并改善了脂质代谢.
甲状腺激素受体 α 活性降低: 这最大限度地减少了对心脏组织的潜在不良影响.
相似化合物的比较
VK-2809 独特之处在于它选择性激活肝组织中的甲状腺激素受体 β,这降低了与非选择性甲状腺激素受体激活相关的副作用风险 . 类似的化合物包括:
Resmetirom (MGL-3196): 另一种选择性甲状腺激素受体 β 激动剂,正在开发用于治疗非酒精性脂肪性肝炎.
甲状腺激素 (T3): 一种非选择性甲状腺激素受体激动剂,影响包括心脏和肝脏在内的多种组织.
VK-2809 的肝脏靶向作用机制和对甲状腺激素受体 β 的选择性激活使其成为治疗代谢性疾病并具有良好安全性的一种有希望的候选药物 .
生物活性
MB-07811, also known as VK2809, is a selective thyroid hormone receptor beta (TRβ) agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This article discusses the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, and clinical findings.
Overview of this compound
This compound is a prodrug that undergoes first-pass metabolism to yield its active form, MB07344, which exhibits a significantly higher affinity for the TRβ isoform compared to its predecessor. The compound was designed to target the liver specifically, aiming to minimize systemic effects while maximizing therapeutic benefits related to lipid metabolism and liver health .
Pharmacokinetics
Metabolism and Clearance:
this compound is rapidly cleared from the bloodstream with a clearance rate of approximately 11.6 liters/kg/h in male Sprague-Dawley rats. In contrast, its active metabolite MB07344 has a moderate clearance rate of 0.28 liters/kg/h and a plasma half-life of 1.27 hours. The prodrug demonstrates a higher oral bioavailability (39%) compared to MB07344 (<1%) due to significant first-pass hepatic extraction .
Table 1: Pharmacokinetic Parameters of this compound and MB07344
Parameter | This compound | MB07344 |
---|---|---|
Clearance (L/kg/h) | 11.6 ± 1.9 | 0.28 ± 0.00 |
Volume of Distribution (L/kg) | 14.8 ± 4.0 | Not specified |
Half-Life (h) | 1.23 ± 0.15 | 1.27 ± 0.26 |
Oral Bioavailability (%) | 39 | <1 |
Biological Activity
Cholesterol-Lowering Effects:
this compound has shown promising results in lowering total plasma cholesterol levels in various animal models. In studies involving rabbits, the compound demonstrated cholesterol-lowering effects comparable to those achieved with atorvastatin, a commonly used statin. When administered in combination with atorvastatin, this compound further reduced cholesterol levels beyond what either agent could achieve alone .
Case Studies:
- Dyslipidemia and NAFLD: Clinical trials have indicated that this compound can effectively reduce LDL-cholesterol and triglyceride levels in patients with dyslipidemia associated with NAFLD. A Phase Ib trial reported significant reductions in lipid profiles among participants treated with the compound .
- Familial Hypercholesterolemia: Although initial Phase III trials for familial hypercholesterolemia were halted due to concerns over cartilage damage, earlier studies highlighted the potential of this compound in managing severe lipid disorders .
This compound acts primarily through selective activation of TRβ receptors in the liver, leading to enhanced expression of genes involved in lipid metabolism such as the low-density lipoprotein receptor (LDLR). This mechanism is crucial for its cholesterol-lowering effects and may also contribute to improvements in liver function and reduction of hepatic steatosis .
属性
IUPAC Name |
4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPZDRLTDGYSQ-JADSYQMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005783 | |
Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Studies indicate that targeting TR agonists to the liver has the potential to lower both LDL-cholesterol (the "bad" cholesterol) and both hepatic and plasma triglyceride levels. | |
Record name | MB07811 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
852948-13-1 | |
Record name | MB 07811 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VK-2809 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-2809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。